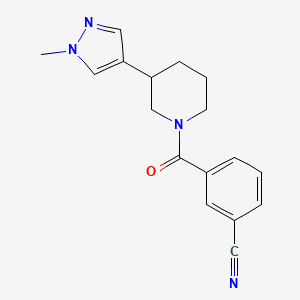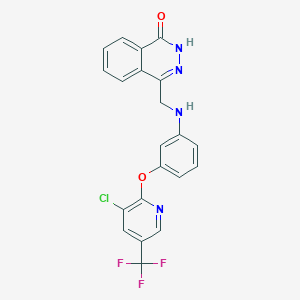
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone” is a complex organic molecule. It contains a phthalazinone group, which is a type of heterocyclic compound, as well as a pyridine ring, which is a basic aromatic ring with a nitrogen atom . The molecule also contains a trifluoromethyl group, which is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of these components with the phthalazinone group. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely have a significant impact on the molecule’s properties, as fluorine atoms are highly electronegative and can influence the distribution of electron density in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring is generally reactive towards electrophilic aromatic substitution, while the trifluoromethyl group can influence the reactivity of the molecule due to its strong electron-withdrawing properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity . The presence of the pyridine ring could also influence its basicity .Scientific Research Applications
Material Science Applications
Synthesis and Characterization of Novel Polymers
Research has focused on the synthesis and characterization of polymers incorporating phthalazinone moieties, which are of interest for their potential applications in high-performance materials. Studies have reported on the synthesis of soluble and heat-resistant polymers, highlighting the incorporation of phthalazinone units to achieve good solubility while maintaining thermal stability and mechanical strength, making them suitable for high-temperature applications (Yu et al., 2010). Another study demonstrated the synthesis of poly(arylene ether ketone)s copolymers containing phthalazinone moieties, which showed improved solubility in polar organic solvents and high thermal stability, indicating their potential as semicrystalline materials for various applications (Sun et al., 2007).
Medicinal Chemistry Applications
Anticancer Activities
A study on the synthesis of novel 1,4-disubstituted phthalazines revealed that certain analogues exhibited higher activity than cisplatin when tested in vitro against cancer cell lines, suggesting potential applications in cancer therapy (Li et al., 2006).
Anti-inflammatory and Analgesic Agents
Research into heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon found compounds with significant anti-inflammatory activity comparable to Prednisolone®, as well as compounds showing promising analgesic, anticonvulsant, and antiparkinsonian activities (Amr et al., 2007; Amr et al., 2003).
Drug Delivery Systems
A study on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage highlighted the potential of such systems for drug delivery, with improved cytotoxicity against human ovarian cancer cells demonstrated for the encapsulated compounds compared to the empty cage (Mattsson et al., 2010).
properties
IUPAC Name |
4-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c22-17-8-12(21(23,24)25)10-27-20(17)31-14-5-3-4-13(9-14)26-11-18-15-6-1-2-7-16(15)19(30)29-28-18/h1-10,26H,11H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCZGYCZNLMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

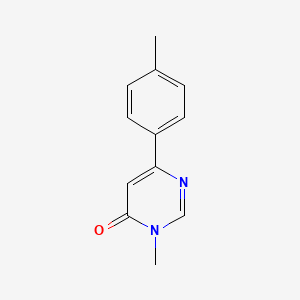
![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)
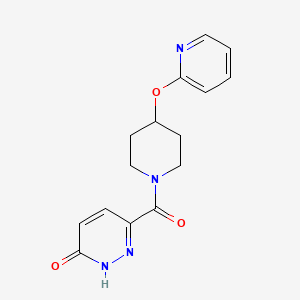
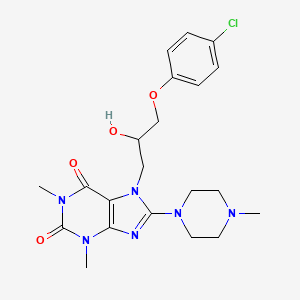
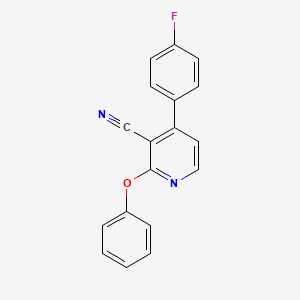
![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)
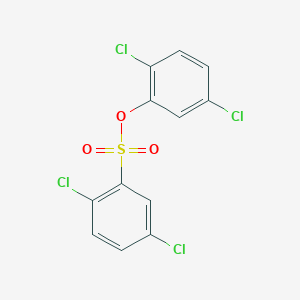
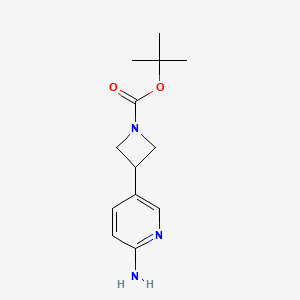
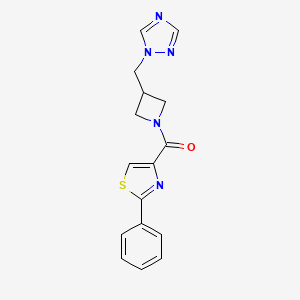
![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)

![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)
